An In-depth Technical Guide to the Chemical Properties and Structure of Dibromochloroacetonitrile
An In-depth Technical Guide to the Chemical Properties and Structure of Dibromochloroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromochloroacetonitrile (C₂Br₂ClN) is a halogenated nitrile of significant interest, primarily emerging as a disinfection byproduct (DBP) in water treatment processes.[1] Its structure, characterized by a carbon atom bonded to two bromine atoms, a chlorine atom, and a cyanide group, imparts a unique combination of reactivity and toxicity. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical methodologies pertaining to dibromochloroacetonitrile. Furthermore, it delves into the mechanistic aspects of its toxicity, offering field-proven insights for researchers in environmental science, toxicology, and drug development who may encounter or utilize this class of compounds.
Molecular Structure and Physicochemical Properties
Dibromochloroacetonitrile is a small, halogenated organic molecule. The central α-carbon is tetrahedral, bonded to two bromine atoms, one chlorine atom, and the carbon of the nitrile group. The strong electronegativity of the halogen atoms and the nitrogen of the nitrile group significantly influences the electronic distribution within the molecule, rendering the α-carbon highly electrophilic.
Structural Characterization
Table 1: Predicted and Known Physicochemical Properties of Dibromochloroacetonitrile and Related Haloacetonitriles
| Property | Dibromochloroacetonitrile (Predicted/Known) | Dibromoacetonitrile | Bromochloroacetonitrile | Dichloroacetonitrile |
| CAS Number | 144772-39-4[2][3] | 3252-43-5 | 83463-62-1 | 3018-12-0 |
| Molecular Formula | C₂Br₂ClN[2] | C₂HBr₂N | C₂HBrClN | C₂HCl₂N |
| Molecular Weight ( g/mol ) | 233.29[2] | 198.84 | 154.39 | 109.94 |
| Density (g/cm³) | ~2.5 | 2.296 | - | 1.37 |
| Boiling Point (°C) | 118.2 (predicted) | 70-72 @ 20 mmHg | - | 112-113 |
| Flash Point (°C) | 25.3 (predicted) | >93 | - | 66 |
| LogP | 2.86 (predicted) | 1.29 | 0.93 | 0.88 |
| Vapor Pressure (mmHg @ 25°C) | 16.8 (predicted) | - | - | 2.82 (estimated) |
Data for related compounds are provided for comparative purposes and are sourced from various chemical databases.
Spectroscopic Profile
Detailed experimental spectra for dibromochloroacetonitrile are not widely published. However, its spectral characteristics can be reliably predicted based on the analysis of structurally similar haloacetonitriles.
1.2.1. Infrared (IR) Spectroscopy
The IR spectrum of dibromochloroacetonitrile is expected to be dominated by a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. The presence of carbon-halogen bonds will give rise to absorptions in the fingerprint region. Specifically, C-Br stretching vibrations are expected between 500 and 600 cm⁻¹, while the C-Cl stretch will likely appear in the 600-800 cm⁻¹ range.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Since there are no protons in the dibromochloroacetonitrile molecule, a ¹H NMR spectrum will not show any signals corresponding to the compound itself. This is a key identifying feature.
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¹³C NMR: The ¹³C NMR spectrum is predicted to show two distinct signals. The carbon of the nitrile group is expected to appear in the range of 110-120 ppm. The highly substituted α-carbon, bonded to three electronegative halogen atoms, will be significantly deshielded and is predicted to have a chemical shift further downfield, likely in the range of 30-50 ppm.
1.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dibromochloroacetonitrile would be expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The fragmentation pattern would likely involve the loss of halogen atoms and the cyanide group, leading to characteristic fragment ions.
Synthesis and Reactivity
Synthetic Approaches
Diagram 1: Proposed Synthesis of Dibromochloroacetonitrile
Caption: A proposed two-step synthesis of dibromochloroacetonitrile from chloroacetonitrile.
2.1.1. Theoretical Experimental Protocol: Synthesis of Dibromochloroacetonitrile
Disclaimer: This protocol is theoretical and should be thoroughly evaluated and optimized in a laboratory setting by qualified personnel.
Step 1: Synthesis of Bromochloroacetonitrile
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To a solution of chloroacetonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) (1.05 eq).
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Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
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Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Gas Chromatography (GC).
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Upon completion, cool the reaction mixture and filter to remove succinimide.
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Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
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Purify the crude product by fractional distillation under reduced pressure to yield bromochloroacetonitrile.
Step 2: Synthesis of Dibromochloroacetonitrile
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Following a similar procedure to Step 1, dissolve the synthesized bromochloroacetonitrile (1.0 eq) in a suitable solvent.
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Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
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Reflux the mixture, monitoring for the disappearance of the starting material and the appearance of the product by GC.
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Work-up and purify as described in Step 1 to obtain dibromochloroacetonitrile.
Chemical Reactivity
The chemical reactivity of dibromochloroacetonitrile is dominated by the electrophilic nature of the α-carbon and the nitrile group.
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Nucleophilic Substitution: The α-carbon is susceptible to attack by a wide range of nucleophiles. The halogen atoms can act as leaving groups, although their leaving group ability (I > Br > Cl) will influence reaction rates. Reactions with nucleophiles such as azides, cyanides, and amines are anticipated.
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Hydrolysis: Under aqueous conditions, especially at alkaline pH, dibromochloroacetonitrile is expected to undergo hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid, and the halogen atoms can be substituted by hydroxyl groups.
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Reaction with Reducing Agents: Strong reducing agents can reduce the nitrile group to an amine or remove the halogen atoms.
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Thermal Decomposition: When heated to decomposition, dibromochloroacetonitrile is expected to release highly toxic fumes of hydrogen cyanide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.
Mechanism of Toxicity: A Molecular Perspective
Haloacetonitriles (HANs), including dibromochloroacetonitrile, are known to be toxic.[1] The underlying mechanism of their toxicity is an area of active research, with significant evidence pointing towards their interaction with biological macromolecules.
The primary toxicity mechanism for HANs is believed to be their reaction with protein thiols.[2][4] The electrophilic α-carbon of dibromochloroacetonitrile can readily react with the nucleophilic thiol groups of cysteine residues in proteins. This adduction can lead to a loss of protein function, disruption of cellular signaling pathways, and induction of oxidative stress.
Diagram 2: Proposed Mechanism of Dibromochloroacetonitrile-Induced Cellular Toxicity
Caption: The proposed toxicological pathway of dibromochloroacetonitrile.
Studies on related haloacetonitriles have shown that their cytotoxicity is linked to the depletion of glutathione (GSH), a key cellular antioxidant.[1] The reaction of dibromochloroacetonitrile with GSH would lead to its depletion, leaving the cell more vulnerable to damage from reactive oxygen species (ROS). This depletion of the cellular antioxidant defense system and the direct modification of proteins contribute to the overall toxicity of this class of compounds.
Analytical Methodologies
The detection and quantification of dibromochloroacetonitrile, particularly in environmental samples like drinking water, are crucial for assessing human exposure and ensuring water quality. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like dibromochloroacetonitrile.
4.1.1. Sample Preparation
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Liquid-Liquid Extraction (LLE): A common method involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., methyl-tert-butyl ether).
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Solid-Phase Microextraction (SPME): A more modern and solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to adsorb the analytes. The fiber is then thermally desorbed in the GC inlet.
4.1.2. GC-MS Protocol Outline
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Extraction: Prepare the sample using either LLE or SPME.
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Injection: Inject the extract or desorb the SPME fiber into the GC inlet.
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Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate dibromochloroacetonitrile from other compounds in the sample.
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Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Quantification is achieved using selected ion monitoring (SIM) of characteristic ions, and confirmation is based on the retention time and the ratio of quantifier and qualifier ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative approach, particularly for samples that may be challenging to analyze by GC. It often requires less sample preparation.
4.2.1. LC-MS/MS Protocol Outline
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Sample Preparation: Samples may be analyzed directly or after minimal filtration.
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Chromatography: Reverse-phase liquid chromatography is typically used for separation.
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Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.
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Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Safety and Handling
Dibromochloroacetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
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Toxicity: It is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also likely to be a skin and eye irritant.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Dibromochloroacetonitrile represents an important member of the haloacetonitrile class of disinfection byproducts. Its unique chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its properties, synthesis, and analytical detection is crucial for researchers in environmental science, toxicology, and chemical synthesis. The insights provided in this guide are intended to serve as a foundational resource for professionals working with or studying this and related compounds, emphasizing the importance of both scientific understanding and rigorous safety protocols.
References
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